

comparing the efficacy of different 2-Amino-6-nitrobenzothiazole derivatives

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Compound of Interest

Compound Name: 2-Amino-6-nitrobenzothiazole

Cat. No.: B160904

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Efficacy of 2-Amino-6-nitrobenzothiazole Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The **2-amino-6-nitrobenzothiazole** scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the efficacy of various derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts. The unique chemical properties of this core structure make it a versatile starting point for the synthesis of novel therapeutic agents.^[1]

Quantitative Efficacy Data

The biological activities of **2-amino-6-nitrobenzothiazole** derivatives have been evaluated across several therapeutic areas. The following tables summarize the quantitative efficacy data from various studies, providing a clear comparison of the potency of different derivatives.

Anticonvulsant Activity

A study investigating **2-amino-6-nitrobenzothiazole** derived semicarbazones identified several compounds with significant anticonvulsant effects in preclinical models.^[2]

Compound ID	Maximal Electroshock (MES) Activity (% Protection)	Subcutaneous Pentylene-tetrazole (scPTZ) Activity (% Protection)	6Hz Psychomotor Seizure Model (% Protection)	Neurotoxicity (Tox)
24	100	80	60	Active
26	100	100	80	Active
30	100	60	40	Inactive
Phenytoin	100	-	-	Active
Levetiracetam	-	100	-	Inactive

Data sourced from in-vivo animal seizure models.[\[2\]](#)

Furthermore, compounds 24 and 26 demonstrated neuroprotective effects in an organotypic hippocampal slice culture assay, with IC₅₀ values of $101.00 \pm 1.20 \mu\text{M}$ and $99.54 \pm 1.27 \mu\text{M}$, respectively, against kainic acid-induced neurotoxicity.[\[2\]](#) Compound 30 also showed neuroprotection with an IC₅₀ of $126.80 \pm 1.24 \mu\text{M}$.[\[2\]](#)

Anticancer Activity

Derivatives of **2-amino-6-nitrobenzothiazole** have been investigated for their cytotoxic effects against various cancer cell lines.

Derivative Type	Compound ID	Cell Line	IC50 (μM)
Sulphonamide-based acetamide	40	MCF-7 (Breast)	34.5[3][4]
HeLa (Cervical)	44.15[3][4]		
MG63 (Osteosarcoma)	36.1[3][4]		
Naphthalimide derivative	66	HT-29 (Colon)	3.72 ± 0.3[3][4]
A549 (Lung)	4.074 ± 0.3[3][4]		
MCF-7 (Breast)	7.91 ± 0.4[3][4]		
Naphthalimide derivative	67	HT-29 (Colon)	3.47 ± 0.2[3][4]
A549 (Lung)	3.89 ± 0.3[3][4]		
MCF-7 (Breast)	5.08 ± 0.3[3][4]		
6-amino-2-(substituted-phenyl)benzothiazole hydrochloride salts	13-19	HeLa, MCF-7, CaCo-2, Hep-2	Cytostatic activities observed

Monoamine Oxidase (MAO) Inhibition

Hydrazone derivatives of **2-amino-6-nitrobenzothiazole** have been identified as potent inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), enzymes implicated in neurodegenerative diseases.[5][6]

Compound ID	Target	IC50	Selectivity Index (SI) for MAO-B
6	MAO-A	0.42 ± 0.003 µM	-
31	MAO-B	1.8 ± 0.3 nM	766.67
35	Acetylcholinesterase (AChE)	0.0035 ± 0.005 µM	-

Kinetic studies revealed that compounds 6 and 31 exhibit competitive and reversible inhibition. [\[5\]](#)[\[6\]](#)

Antimicrobial Activity

The antimicrobial potential of **2-amino-6-nitrobenzothiazole** derivatives has been explored against various bacterial and fungal strains.

Derivative Type	Organism	Zone of Inhibition (mm) / MIC (µg/mL)
Transition Metal Complexes (Ni(II), Cu(II), Zn(II), Cd(II), Sn(II))	Gram-positive and Gram-negative bacteria	Appreciable activity observed (disc diffusion method) [7]
Schiff Base Derivatives	Staphylococcus aureus, Escherichia coli	Good activity compared to Ampicillin [8]
Candida albicans	No activity compared to Fluconazole [8]	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Synthesis of 2-Amino-6-nitrobenzothiazole Derivatives

General Procedure for Semicarbazone Derivatives: This is a representative synthesis; specific details for individual compounds can be found in the cited literature.[\[2\]](#)

- Starting Material: **2-amino-6-nitrobenzothiazole**.
- Step 1: Synthesis of Intermediate Hydrazide: The starting material is typically reacted with an appropriate haloacetyl halide to form an intermediate, which is then treated with hydrazine hydrate.
- Step 2: Formation of Semicarbazone: The resulting hydrazide is condensed with a variety of substituted aldehydes or ketones in a suitable solvent, often with a catalytic amount of acid.
- Purification: The final products are purified by recrystallization or column chromatography.

Synthesis of 6-Nitro-2-(substituted-phenyl)benzothiazoles: These compounds were synthesized by the condensation reaction of 2-amino-5-nitrothiophenol with various substituted benzaldehydes.[9]

Reduction to 6-Amino Derivatives: The nitro derivatives were reduced to the corresponding amino compounds using stannous chloride (SnCl_2) in a mixture of methanol and hydrochloric acid.[9]

In-Vivo Anticonvulsant Screening

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

- Animals: Typically mice or rats.
- Procedure: An electrical stimulus is delivered via corneal or ear electrodes.
- Endpoint: The ability of the test compound to prevent the hind limb tonic extensor component of the seizure.

Subcutaneous Pentylentetrazole (scPTZ) Test: This model is used to identify compounds that can prevent clonic seizures.

- Animals: Typically mice.
- Procedure: A convulsant dose of pentylentetrazole is administered subcutaneously.

- Endpoint: The absence of a clonic seizure for a defined period.

6Hz Psychomotor Seizure Test: A model for therapy-resistant partial seizures.

- Animals: Typically mice.
- Procedure: A low-frequency (6 Hz) electrical stimulus is delivered for a longer duration than in the MES test.
- Endpoint: Protection against seizure activity.

In-Vitro Anticancer Activity Assay (MTT Assay)

- Cell Culture: Cancer cell lines are cultured in an appropriate medium.
- Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
- Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce MTT to formazan.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Measurement: The absorbance is read using a microplate reader at a specific wavelength. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

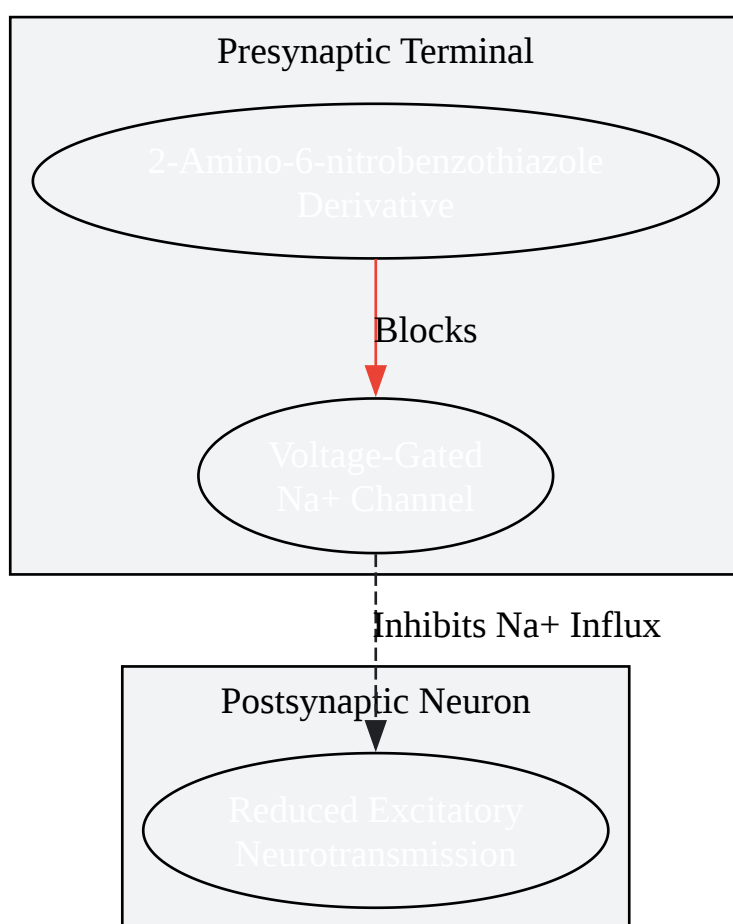
Enzyme Inhibition Assays (MAO and AChE)

- Enzyme Source: Purified human recombinant MAO-A, MAO-B, or AChE.
- Substrate: A specific substrate for each enzyme is used.
- Inhibitor: The test compounds are pre-incubated with the enzyme.
- Reaction Initiation: The reaction is started by the addition of the substrate.

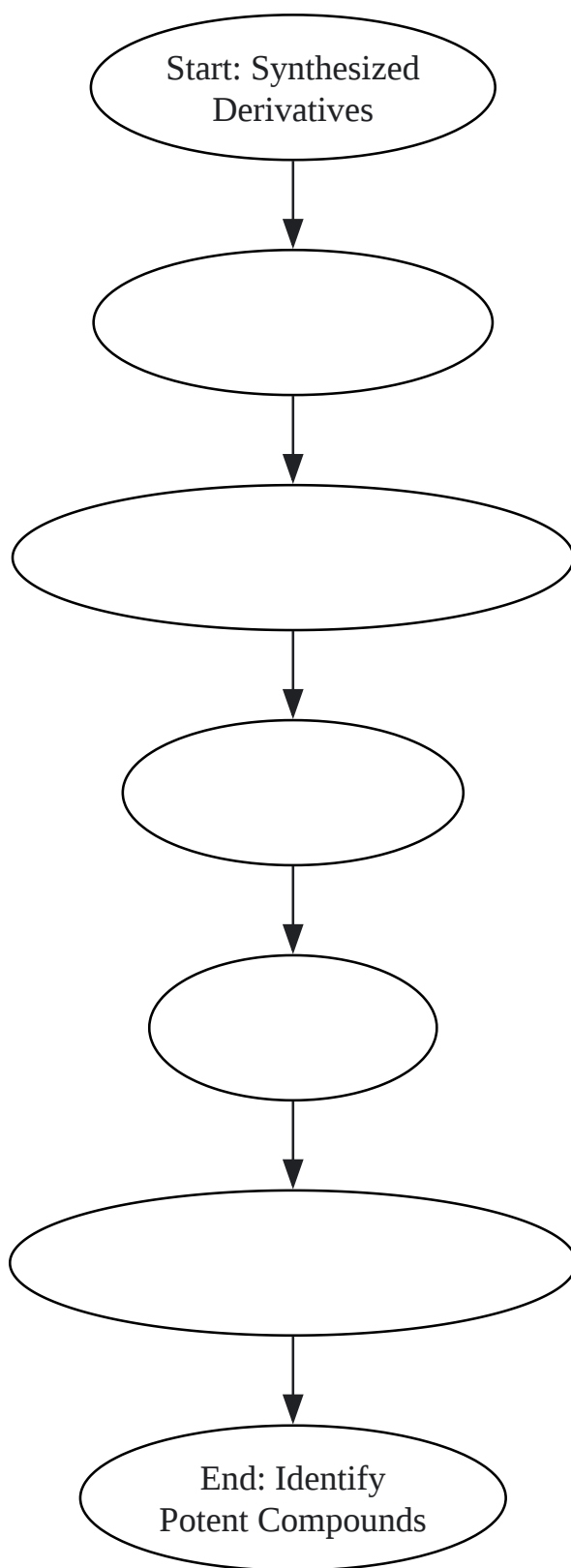
- **Detection:** The rate of product formation is measured using a suitable detection method (e.g., spectrophotometry or fluorometry).
- **IC50 Calculation:** The concentration of the inhibitor that causes 50% inhibition of the enzyme activity is determined.

Visualizing Mechanisms and Workflows

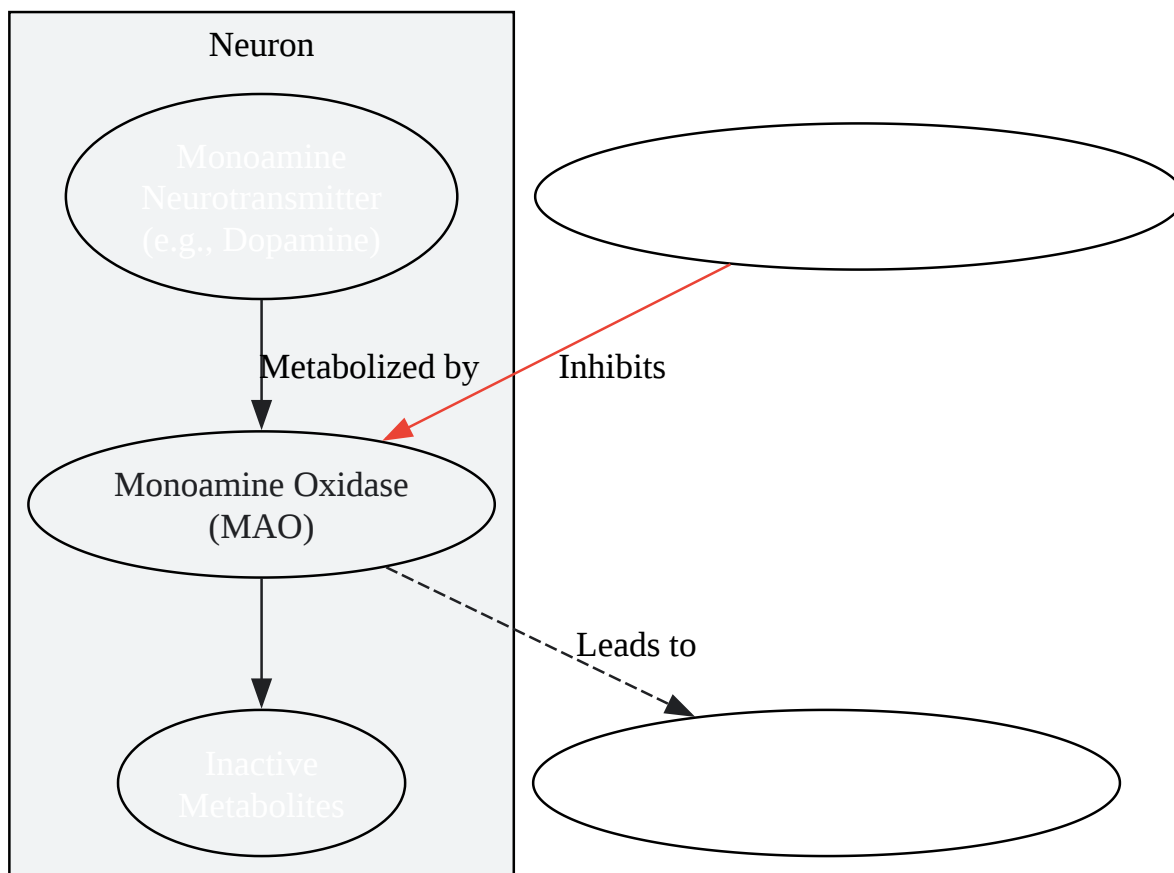
Signaling Pathways and Experimental Designs



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